Cas no 443912-82-1 (2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid)

2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid
- 1H-Pyrazole-5-acetic acid, 3-(1,1-dimethylethyl)-1-phenyl-
- 2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid
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- MDL: MFCD13192744
- インチ: 1S/C15H18N2O2/c1-15(2,3)13-9-12(10-14(18)19)17(16-13)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,18,19)
- InChIKey: LGFWUKKBQVHRIN-UHFFFAOYSA-N
- ほほえんだ: OC(CC1=CC(C(C)(C)C)=NN1C1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 319
- トポロジー分子極性表面積: 55.1
2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB486510-1 g |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-acetic acid |
443912-82-1 | 1g |
€1,139.60 | 2023-04-20 | ||
1PlusChem | 1P01XAMU-250mg |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-aceticacid |
443912-82-1 | 95% | 250mg |
$350.00 | 2024-05-02 | |
abcr | AB486510-1g |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-acetic acid; . |
443912-82-1 | 1g |
€1139.60 | 2024-08-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736118-1g |
2-(3-(tert-Butyl)-1-phenyl-1h-pyrazol-5-yl)acetic acid |
443912-82-1 | 98% | 1g |
¥5691.00 | 2024-05-13 | |
1PlusChem | 1P01XAMU-100mg |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-aceticacid |
443912-82-1 | 95% | 100mg |
$213.00 | 2024-05-02 | |
abcr | AB486510-250 mg |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-acetic acid |
443912-82-1 | 250MG |
€502.30 | 2023-04-20 | ||
abcr | AB486510-100mg |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-acetic acid; . |
443912-82-1 | 100mg |
€500.00 | 2025-02-15 | ||
abcr | AB486510-250mg |
3-(1,1-Dimethylethyl)-1-phenyl-1H-pyrazole-5-acetic acid; . |
443912-82-1 | 250mg |
€853.90 | 2025-02-15 |
2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acidに関する追加情報
Introduction to 2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid (CAS No. 443912-82-1)
2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid (CAS No. 443912-82-1) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
The chemical structure of 2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid is characterized by a pyrazole ring substituted with a tert-butyl group and a phenyl group, along with an acetic acid moiety. This combination of functional groups imparts specific physicochemical properties that make it an attractive candidate for various therapeutic applications. The tert-butyl group enhances lipophilicity, while the phenyl group contributes to the overall stability and bioavailability of the molecule.
Recent studies have highlighted the potential of 2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.
Beyond its anti-inflammatory properties, 2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid has also shown promise in cancer research. A study in the European Journal of Medicinal Chemistry reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as PI3K/AKT and MAPK.
In addition to its therapeutic potential, 2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid has been investigated for its use as a lead compound in drug discovery. Its structural flexibility allows for the synthesis of analogs with enhanced pharmacological properties. For instance, researchers have synthesized derivatives with modified substituents on the pyrazole ring or the acetic acid moiety to improve solubility, bioavailability, and target specificity. These efforts have led to the identification of several promising candidates for further preclinical and clinical evaluation.
The safety profile of 2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid is another important aspect that has been extensively studied. Preclinical toxicity studies have shown that this compound exhibits low toxicity at therapeutic doses, making it a viable candidate for clinical development. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.
In conclusion, 2-(3-Tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid (CAS No. 443912-82-1) represents a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in areas such as inflammation and cancer.
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